Azido-PEG12-NHS ester

Overview

Description

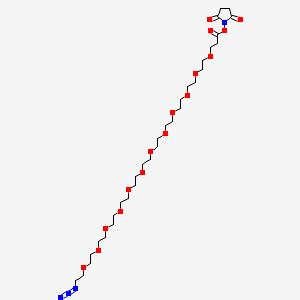

Azido-PEG12-NHS ester is a PEG-based PROTAC linker . It is a click chemistry reagent, containing an Azide group . This compound can be used in the synthesis of PROTACs .

Synthesis Analysis

This compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis

The molecular formula of this compound is C31H56N4O16 . Its molecular weight is 740.79 .Chemical Reactions Analysis

This compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Physical and Chemical Properties Analysis

This compound is a solid or viscous liquid . It is stored at -20°C . It is soluble in DMSO, DCM, DMF .Scientific Research Applications

Application in Erythrocyte-Based Therapeutics

- Context: The enhancement of therapeutic immunoglobulin efficacy and lifetime is a critical aspect in treating a range of diseases. Challenges include short lifetimes in vivo, immune consequences of antibody-antigen complexes, and anti-drug antibodies emergence.

- Research Application: The chemical engineering of erythrocyte membranes using various approaches, including heterobifunctional NHS-PEG-azido (NHS-PEG-N3), facilitates the display of antibodies on red blood cells (RBCs), enhancing the removal of antigens like TNFα from serum. This method significantly increases the stability and efficacy of therapeutic immunoglobulins (Ji et al., 2019).

Signaling in Polyethylene Glycol Chains

- Context: Understanding energy transport in molecules is vital for developing efficient signal transduction strategies, crucial in molecular electronics and biochemistry.

- Research Application: Studies on azido-PEG-succinimide ester oligomers, including those with 12 repeating PEG units, have revealed that these compounds facilitate constant-speed vibrational signaling. This discovery is significant for extending the distances accessible in structural measurements and developing new molecular electronics applications (Lin & Rubtsov, 2012).

Dynamic Cell Adhesion and Migration

- Context: The ability to control cell adhesion and migration is crucial for tissue engineering and regenerative medicine.

- Research Application: Using azido-[polylysine-g-PEG] (APP), which includes azido groups, researchers have created substrates that enable spatially controlled dynamic cell adhesion. This approach allows for diverse applications in tissue motility assays and patterned coculturing (van Dongen et al., 2013).

Enhancing Bioactive Hydrogel Interactions

- Context: Polyethylene glycol (PEG) hydrogels are widely used in regenerative medicine, but their efficacy can be limited by PEG linkers blocking integrin binding sites.

- Research Application: The use of acrylate-PEG-N-hydroxysuccinimide (Acr-PEG-NHS) linkers in PEG hydrogels has been shown to significantly improve cell adhesion and spreading, while maintaining protein levels and bioactivity. This finding is essential for optimizing the design and functionality of bioactive hydrogels (Browning et al., 2013).

Facilitating "Click" Conjugation in Bioactive Molecules

- Context: The conjugation of bioactive molecules for drug delivery and therapeutic applications is a critical area of research.

- Research Application: The synthesis of azido-terminated heterobifunctional PEG derivatives enables efficient conjugation through "click chemistry." This method is particularly useful for ligating various ligands with an alkyne group, offering significant potential in designing bioactive molecules and drug delivery systems (Hiki & Kataoka, 2007).

PEGylation of Proteins with Unnatural Amino Acids

- Context: PEGylation is a process used to modify proteins for therapeutic applications, enhancing their stability and efficacy.

- Research Application: The site-specific incorporation of para-azidophenylalanine into proteins in yeast, followed by PEGylation using azido groups, has shown promise for creating selectively PEGylated proteins. This strategy is significant for producing therapeutically relevant proteins (Deiters et al., 2004).

Mechanism of Action

Target of Action

The primary target of Azido-PEG12-NHS ester are primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The NHS ester group on one end of the spacer readily reacts with these amines .

Mode of Action

This compound contains an azide function on one end of a single molecular weight dPEG® spacer and an NHS ester group on the other end . The azide group reacts with an alkyne in the well-known click chemistry reaction . This reaction proceeds by copper (I) or ruthenium catalysis or in a strain-catalyzed reaction with certain types of alkyne partners . The NHS ester group reacts with primary amines (-NH2) to form stable amide bonds .

Biochemical Pathways

The azide group of this compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is part of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) biochemical pathways .

Pharmacokinetics

The dPEG® spacer in this compound is hydrophilic and non-immunogenic, which improves the water solubility of the target molecule while reducing its immunogenicity and increasing its hydrodynamic volume . This property can enhance the bioavailability of the compound.

Result of Action

The result of the action of this compound is the formation of a stable triazole linkage between the azide group and an alkyne, BCN, or DBCO group . This linkage can be used to label primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and solvent. The compound is shipped and stored at ambient temperature , and it is soluble in DMSO, DCM, and DMF . These factors can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Azido-PEG12-NHS ester plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its NHS ester, which can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The nature of these interactions involves the formation of a stable triazole linkage via Click Chemistry .

Molecular Mechanism

The molecular mechanism of action of this compound involves its azide group reacting with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H56N4O16/c32-34-33-4-6-40-8-10-42-12-14-44-16-18-46-20-22-48-24-26-50-28-27-49-25-23-47-21-19-45-17-15-43-13-11-41-9-7-39-5-3-31(38)51-35-29(36)1-2-30(35)37/h1-28H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNJRDFOCXNHTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H56N4O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

740.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1108750-59-9 | |

| Record name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

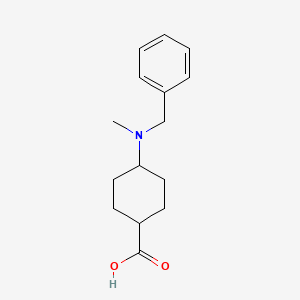

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-9-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one](/img/structure/B3118266.png)

![5-Chloropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B3118280.png)

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B3118310.png)

![Methyl (2R)-1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate](/img/structure/B3118320.png)